N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide
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Overview
Description
N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is a complex organic compound with a unique structure that includes a nitro group attached to a thiophene ring, a methylene bridge, and a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 2-phenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group and thiophene ring may interact with biological macromolecules, leading to changes in their function. The compound may also generate reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(5-methyl-2-thienyl)methylene]-2-phenoxyacetohydrazide
- N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide
- N’-[(5-chloro-2-thienyl)methylene]-2-phenoxyacetohydrazide
Uniqueness
N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the biological and chemical properties of thiophene derivatives.
Properties
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(9-20-10-4-2-1-3-5-10)15-14-8-11-6-7-13(21-11)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNFOXNIDLZSW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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